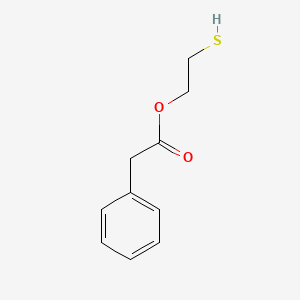

2-Sulfanylethyl phenylacetate

Beschreibung

2-Sulfanylethyl phenylacetate is an organic compound featuring a phenylacetate core (a phenyl group linked to an acetic acid moiety via an ester bond) substituted with a sulfanylethyl (thioether) group. The sulfanylethyl group (-SCH₂CH₂-) introduces distinct physicochemical properties, such as altered lipophilicity and electronic effects, compared to oxygen-based esters.

Eigenschaften

CAS-Nummer |

59118-94-4 |

|---|---|

Molekularformel |

C10H12O2S |

Molekulargewicht |

196.27 g/mol |

IUPAC-Name |

2-sulfanylethyl 2-phenylacetate |

InChI |

InChI=1S/C10H12O2S/c11-10(12-6-7-13)8-9-4-2-1-3-5-9/h1-5,13H,6-8H2 |

InChI-Schlüssel |

YSMTXZNCEKGUEW-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)CC(=O)OCCS |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Sulfanylethyl phenylacetate can be synthesized through several methods. One common approach involves the esterification of phenylacetic acid with 2-mercaptoethanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of 2-sulfanylethyl phenylacetate may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Sulfanylethyl phenylacetate undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The ester moiety can be reduced to the corresponding alcohol.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Phenylethanol derivatives.

Substitution: Brominated or nitrated phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

2-Sulfanylethyl phenylacetate has diverse applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, particularly in drug development.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-sulfanylethyl phenylacetate involves its interaction with various molecular targets. The sulfanyl group can form disulfide bonds with thiol-containing proteins, affecting their function. Additionally, the phenylacetate moiety can interact with enzymes and receptors, modulating biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

2.1.1. Phenylacetate and Sodium Phenylacetate

- Structure : Lacks the sulfanylethyl group; sodium phenylacetate (NaPa) is the sodium salt of phenylacetic acid.

- Activity : NaPa induces tumor differentiation and apoptosis by inhibiting protein prenylation and activating peroxisome proliferator-activated receptor gamma (PPARγ) .

- Key Difference : 2-Sulfanylethyl phenylacetate’s thioether group may enhance membrane permeability and metabolic stability compared to NaPa’s polar carboxylate .

2.1.2. Phenylbutyrate (PB)

- Structure : A four-carbon chain derivative of phenylacetate.

- Activity : More potent than NaPa in growth inhibition of ovarian cancer cells, with additive effects when combined with cisplatin .

2.1.3. Methyl 2-(4-Chlorophenyl)sulfanylacetate

- Structure : Contains a chlorophenyl group and methyl ester.

- Activity: Used as a synthetic intermediate; chlorine enhances electron-withdrawing effects, stabilizing the molecule compared to non-halogenated analogues .

- Key Difference : The ethyl spacer in 2-sulfanylethyl phenylacetate may improve flexibility and binding to hydrophobic enzyme pockets .

Phorbol Esters with Phenylacetate Moieties

2.2.1. 3,4,12,13-Tetraacetylphorbol-20-phenylacetate

- Structure : A phorbol diterpene esterified with phenylacetate.

- Activity : Isolated from Synadenium grantii latex, it shares structural motifs with tumor-promoting phorbol esters but lacks direct antitumor data .

- Key Difference : 2-Sulfanylethyl phenylacetate lacks the complex diterpene backbone, simplifying synthesis and reducing off-target effects .

Enzymatic Substrates and Inhibitors

2.3.1. Phenylacetate Decarboxylase Substrates

- Structure : Phenylacetate and p-hydroxyphenylacetate are decarboxylated to toluene by microbial enzymes .

- Activity : Critical in anaerobic toluene biosynthesis.

- Key Difference : The sulfanylethyl group in 2-sulfanylethyl phenylacetate may resist decarboxylation due to sulfur’s electronegativity, altering microbial metabolism pathways .

2.3.2. L-Ornithine Phenylacetate

- Structure : Phenylacetate conjugated to L-ornithine.

- Activity : Reduces ammonia in hepatic encephalopathy by forming phenylacetylglutamine .

Research Findings and Data Tables

Table 2: Physicochemical Properties

| Compound | LogP | Solubility (Water) | Metabolic Stability |

|---|---|---|---|

| Sodium Phenylacetate | ~1.2 | High | Low (rapid urinary excretion) |

| Methyl Phenylacetate | ~2.0 | Moderate | Moderate (ester hydrolysis) |

| 2-Sulfanylethyl Phenylacetate | ~2.8* | Low | High (resistance to esterases) |

*Estimated using fragment-based methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.